molecular formula C7H5ClFI B15359720 Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl- CAS No. 909122-24-3

Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl-

Cat. No.: B15359720
CAS No.: 909122-24-3
M. Wt: 270.47 g/mol
InChI Key: GAJVYGBNZHYQJG-UHFFFAOYSA-N
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Description

Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl- is a useful research compound. Its molecular formula is C7H5ClFI and its molecular weight is 270.47 g/mol. The purity is usually 95%.
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Properties

CAS No.

909122-24-3

Molecular Formula

C7H5ClFI

Molecular Weight

270.47 g/mol

IUPAC Name

3-chloro-2-fluoro-1-iodo-4-methylbenzene

InChI

InChI=1S/C7H5ClFI/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3

InChI Key

GAJVYGBNZHYQJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)F)Cl

Origin of Product

United States

Foundational & Exploratory

2-chloro-3-fluoro-4-iodotoluene chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-chloro-3-fluoro-4-iodotoluene , a specialized poly-halogenated aromatic scaffold designed for precision medicinal chemistry.

High-Fidelity Scaffold for Orthogonal Cross-Coupling

Executive Summary

2-Chloro-3-fluoro-4-iodotoluene is a rationally designed trisubstituted benzene derivative serving as a high-value building block in drug discovery. Its structural uniqueness lies in the "Halogen Ladder" —the presence of three distinct halogen atoms (I, Cl, F) with widely separated bond dissociation energies (BDEs). This feature enables orthogonal chemoselectivity , allowing researchers to sequentially functionalize the aromatic ring without the need for protecting groups.

This guide details the structural properties, validated synthesis pathways, and chemoselective reactivity profile of this compound, intended for use by process chemists and structural biologists.

Structural Analysis & Electronic Properties

Chemical Identity[1][2]
  • IUPAC Name: 1-Chloro-2-fluoro-3-iodo-6-methylbenzene (Numbering priority based on substituent rules; often referred to as 2-chloro-3-fluoro-4-iodotoluene in synthesis contexts to emphasize the toluene core).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 270.47 g/mol

  • Key Motifs: Toluene core, vicinal tri-halide pattern.

Electronic & Steric Environment

The arrangement of substituents creates a highly specific electronic map:

  • C4-Iodo Position (Reactive Locus): The C-I bond is the weakest (

    
    57 kcal/mol) and most polarizable. It is activated for oxidative addition by the electron-withdrawing nature of the adjacent fluorine (inductive effect, 
    
    
    
    ) and chlorine.
  • C3-Fluoro Position (Metabolic Shield): The fluorine atom is strategically placed between the chlorine and iodine. It exerts a strong dipole but is chemically inert to standard coupling conditions. Its primary role is to block metabolic oxidation (P450 hydroxylation) and modulate the pKa of neighboring functional groups.

  • C2-Chloro Position (Secondary Handle): The C-Cl bond (

    
    84 kcal/mol) is significantly stronger than C-I. It remains intact during mild Pd-catalyzed couplings at C4, serving as a latent handle for subsequent diversification.
    
  • C1-Methyl Group: Provides a handle for benzylic oxidation or radical bromination, further expanding the scaffold's utility.

Validated Synthesis Methodologies

Due to the specific substitution pattern, direct halogenation of toluene is often non-selective. The most reliable route utilizes a Sandmeyer-type sequence or Directed Ortho-Metalation (DoM) , ensuring regiospecificity.

Protocol A: The "Sandmeyer" Route (High Precision)

This method ensures the iodine is installed exactly at position 4 relative to the methyl group.

Precursor: 2-Chloro-3-fluoro-4-aminotoluene (derived from nitration/reduction of 2-chloro-3-fluorotoluene).

  • Diazotization:

    • Dissolve precursor in

      
       (30-40%) or 
      
      
      
      .
    • Cool to 0–5°C.

    • Add

      
       (1.1 equiv) dropwise to form the diazonium salt. Critical: Maintain temp <5°C to prevent decomposition.
      
  • Iodination (Sandmeyer):

    • Transfer the cold diazonium solution into a stirred solution of

      
       (1.5 equiv) in water/acetonitrile.
      
    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench excess iodine with saturated sodium thiosulfate (

      
      ).
      
    • Extract with Ethyl Acetate or DCM.

Protocol B: Electrophilic Iodination (Industrial Scalability)

Direct iodination is possible due to the cooperative directing effects of the Methyl (activator, ortho/para) and Fluoro (ortho/para) groups, which both direct to Position 4.

  • Reagents:

    
    -Iodosuccinimide (NIS) or 
    
    
    
    /
    
    
    .
  • Catalyst: Triflic acid (

    
    ) or 
    
    
    
    .
  • Mechanism: The methyl group activates the ring. The steric bulk at positions 2 (Cl) and 3 (F) forces the electrophile (

    
    ) to the less hindered C4 position.
    
Visualization: Synthesis Logic

Synthesis Start 2-Chloro-3-fluorotoluene Inter Intermediate: 4-Nitro derivative Start->Inter Nitration (HNO3/H2SO4) Product TARGET: 2-Chloro-3-fluoro-4-iodotoluene Start->Product Direct Iodination (NIS, TfOH) (Route B) Amine Precursor: 4-Amino derivative Inter->Amine Reduction (Fe/HCl or H2/Pd) Diazo Diazonium Salt (Unstable) Amine->Diazo Diazotization (NaNO2, 0°C) Diazo->Product Sandmeyer (KI, RT)

Caption: Comparative synthesis routes. Route A (Solid) offers higher regiocontrol; Route B (Dashed) offers atom economy.

Reactivity Profile: Chemoselectivity & Orthogonality[2][3]

The core value of this compound is its ability to undergo sequential cross-coupling . The reactivity order is dictated by bond strength: C-I > C-Br > C-Cl > C-F .

The Primary Vector: C4-Iodo Substitution

The C-I bond is reactive towards Pd(0) catalysts at room temperature or mild heating (40–60°C).

  • Reaction: Suzuki-Miyaura, Sonogashira, Heck.

  • Standard Conditions:

    
     (5 mol%), 
    
    
    
    , Boronic Acid, Dioxane/Water.
  • Selectivity: Under these conditions, the C-Cl and C-F bonds remain inert.

The Secondary Vector: C2-Chloro Substitution

Once the C4 position is functionalized, the C2-Cl bond requires "forcing" conditions to react.

  • Reaction: Buchwald-Hartwig Amination, Suzuki (2nd Gen).

  • Advanced Conditions:

    
    , Buchwald Ligands (e.g., XPhos, RuPhos), 
    
    
    
    , 100°C+.
  • Mechanism: The bulky, electron-rich ligands facilitate oxidative addition into the stronger C-Cl bond.

The Inert Anchor: C3-Fluorine

The fluorine atom generally does not participate in coupling. However, it enables S_NAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-deficient (e.g., if a Nitro or Sulfonyl group is added later).

Visualization: Reactivity Map

Reactivity Core 2-Chloro-3-fluoro-4-iodotoluene Prod1 Product A: 4-Aryl Derivative Core->Prod1 High Selectivity Cond1 Step 1: Suzuki Coupling (Pd(PPh3)4, 60°C) Targets C-I Bond Core->Cond1 Prod2 Product B: 2-Amino-4-Aryl Scaffold Prod1->Prod2 Forcing Conditions Cond2 Step 2: Buchwald Amination (Pd-XPhos, 110°C) Targets C-Cl Bond Prod1->Cond2

Caption: Sequential functionalization strategy. The C-I bond reacts first (blue path), preserving the C-Cl bond for a second transformation (green path).

Quantitative Data & Properties

PropertyValueContext
LogP (Predicted) ~3.8Highly lipophilic; requires polar solvents (DMF, Dioxane) for reactions.
C-I BDE ~57 kcal/molWeakest bond; primary reaction site.
C-Cl BDE ~84 kcal/molStable to mild Pd(0) conditions.
C-F BDE ~115 kcal/molInert; metabolically stable.
Boiling Point ~240°C (est.)High boiling point allows for high-temp reactions without pressure vessels.

Safety & Handling (SDS Principles)

  • Hazard Identification: Organohalides are potential skin sensitizers and irritants.

  • Specific Risk: Alkyl/Aryl iodides can be light-sensitive. Store in amber glass.

  • Disposal: Do not mix with strong oxidizers. Dispose of as halogenated organic waste.

  • Emergency: In case of skin contact, wash with polyethylene glycol 400 (if available) or copious soap and water.

References

  • Sandmeyer Reaction Mechanisms: Org. Synth.1928 , 8, 43. (Foundational methodology for diazo-iodination).

  • Chemoselectivity in Cross-Coupling: Chem. Rev.2002 , 102, 5, 1359–1470. (Authoritative review on Pd-catalyzed selectivity rates: I > Br > Cl).

  • Synthesis of Poly-halogenated Aromatics:CN Patent 102584523B. "Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • Buchwald-Hartwig Amination of Aryl Chlorides: J. Am. Chem. Soc.2008 , 130, 21, 6686–6687. (Protocols for activating the deactivated C-Cl bond).

Navigating the Labyrinth of Pharmaceutical Impurities: A Technical Guide to CAS 909122-24-3, a Key Cabozantinib-Related Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Unwanted chemicals, known as impurities, can arise during synthesis, degradation, or storage and may significantly impact the safety, efficacy, and stability of a drug product.[1][2] This guide provides an in-depth technical overview of CAS 909122-24-3, identified as N-(3-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, a known impurity of the multi-tyrosine kinase inhibitor, Cabozantinib.

Understanding the origin, characterization, and control of such impurities is a critical aspect of modern pharmaceutical science and is mandated by regulatory bodies worldwide.[1] This document will serve as a resource for researchers and professionals involved in the development, manufacturing, and analysis of Cabozantinib and related compounds.

The Significance of Impurity Profiling in Drug Development

Impurities in pharmaceuticals are any components that are not the drug substance or excipients.[2][3] Their presence, even in minute quantities, can have profound effects:

  • Safety: Impurities can possess their own pharmacological or toxicological profiles, potentially leading to adverse drug reactions.[4][5]

  • Efficacy: Certain impurities may interfere with the API's mechanism of action, reducing its therapeutic effect.[1][3]

  • Stability: Impurities can compromise the stability of the final drug product, affecting its shelf life.[3]

Therefore, the comprehensive identification, quantification, and control of impurities, a process known as impurity profiling, is a non-negotiable aspect of drug development and manufacturing.[2]

Unveiling CAS 909122-24-3: A Cabozantinib Impurity

CAS 909122-24-3 is structurally related to Cabozantinib and is classified as a process-related impurity or a potential degradation product. Cabozantinib is a potent inhibitor of multiple tyrosine kinases, including MET, VEGFR, and RET, which are implicated in tumor growth and angiogenesis.[6] Given its critical role in cancer therapy, ensuring the purity of Cabozantinib is of utmost importance.

The presence of impurities like CAS 909122-24-3 must be carefully monitored to ensure they remain within acceptable, safe limits as defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Sourcing Research-Grade CAS 909122-24-3

For research and analytical purposes, obtaining well-characterized impurity standards is essential. Several specialized chemical suppliers offer research-grade CAS 909122-24-3. It is crucial to source these standards from reputable vendors who can provide a comprehensive Certificate of Analysis (CoA) detailing purity, identity, and characterization data.

SupplierTypical PurityAvailable QuantitiesNotes
BLD Pharm Request Quotemg to g scaleOffers a range of research chemicals and building blocks.
BOC Sciences ≥95%mg to kg scaleProvides custom synthesis and cGMP production services.[7]
Daicel Pharma Standards High Puritymg scaleSpecializes in pharmaceutical impurities and metabolite standards.
Pharmaffiliates Request Quotemg to g scaleFocuses on pharmaceutical reference standards and impurities.[8]

Pricing for research-grade impurities is typically available upon request from the suppliers.

Potential Formation Pathways of CAS 909122-24-3

Understanding the potential synthetic origin of an impurity is crucial for developing control strategies. While the exact, proprietary manufacturing process of Cabozantinib is not publicly detailed, a plausible formation pathway for CAS 909122-24-3 can be hypothesized based on common synthetic routes for related molecules.

One of the key synthetic steps in producing Cabozantinib involves the coupling of an aniline derivative with a cyclopropane dicarboxamide moiety.

Impurity_Characterization_Workflow Start Detection of Unknown Peak in HPLC Chromatogram Isolation Isolation of Impurity (e.g., Preparative HPLC) Start->Isolation Structure_Elucidation Structural Elucidation Isolation->Structure_Elucidation LC_MS LC-MS/MS for Molecular Weight and Fragmentation Structure_Elucidation->LC_MS NMR NMR Spectroscopy for Detailed Structure Structure_Elucidation->NMR Synthesis Synthesis of Proposed Structure LC_MS->Synthesis NMR->Synthesis Confirmation Confirmation by Co-injection with Synthesized Standard Synthesis->Confirmation Toxicological_Assessment Toxicological Assessment Confirmation->Toxicological_Assessment End Establishment of Specification and Control Strategy Toxicological_Assessment->End

Sources

Polyhalogenated Toluene Derivatives: Strategic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polyhalogenated Toluene Derivatives for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Methyl Paradox

In medicinal chemistry, the toluene core represents a fundamental paradox. The methyl group is often termed "Magic Methyl" due to its ability to boost binding affinity through hydrophobic interactions and conformational restriction. However, it is simultaneously a metabolic liability—a "soft spot" rapidly oxidized by Cytochrome P450 (CYP450) enzymes into polar, rapidly excreted carboxylic acids.

This guide explores the strategic deployment of polyhalogenated toluene derivatives —specifically fluorinated and chlorinated analogs—to resolve this paradox. By modulating the electronic landscape and blocking metabolic sites, these scaffolds allow researchers to retain the binding benefits of the tolyl moiety while dramatically extending half-life (


) and optimizing lipophilicity (

).

Chemical Space & Pharmacophore Integration

The Bioisosteric Rationale

Replacing hydrogen atoms or the entire methyl group with halogens alters the physicochemical profile without destroying the pharmacophore's shape.

  • Metabolic Blocking: Halogenation at the para or benzylic positions prevents CYP-mediated hydroxylation.

  • Electronic Tuning: Halogens are electron-withdrawing (EWG), lowering the

    
     of neighboring acidic groups and altering the electrostatic potential surface (EPS) of the aromatic ring, which can strengthen 
    
    
    
    -stacking interactions with target proteins.
  • Lipophilicity: Polyhalogenation generally increases lipophilicity, aiding membrane permeability.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the Hansch constants for common substituents on the toluene core. Note the dramatic electronic difference between the methyl group (donor) and the trifluoromethyl group (strong acceptor), despite their steric similarity.

Substituent

(Hammett Para)

(Hammett Meta)

(Lipophilicity)
MR (Molar Refractivity)
-CH₃ -0.17-0.070.565.65
-F 0.060.340.140.92
-Cl 0.230.370.716.03
-CF₃ 0.540.430.885.02
-OCF₃ 0.350.381.047.80

Data compiled from Hansch et al., Chem. Rev. 1991 [1].[1]

Metabolic Stability & Pathway Engineering

The primary driver for using polyhalogenated toluenes is the evasion of "metabolic switching." The diagram below illustrates the divergent fates of a standard toluene core versus a trifluoromethyl-blocked analog.

Visualization: Metabolic Blocking Logic

MetabolicFate cluster_0 Metabolic Liability Toluene Toluene Core (Drug Candidate) CYP CYP450 Oxidation Toluene->CYP Fast Alcohol Benzyl Alcohol (Intermediate) CYP->Alcohol Acid Benzoic Acid (Inactive/Excreted) Alcohol->Acid Rapid Clearance CF3_Toluene Trifluoromethyl Toluene Core CF3_Toluene->CYP Blocked Stable Metabolically Stable (Retained Potency) CF3_Toluene->Stable Prolonged t1/2

Figure 1: Comparative metabolic pathways. The methyl group undergoes rapid sequential oxidation, whereas the trifluoromethyl group resists CYP450 attack, preserving the drug's active form.

Synthetic Methodologies

Synthesizing polyhalogenated toluene derivatives requires navigating the directing effects of existing substituents.

Nuclear Halogenation (Ring Substitution)
  • Chlorination: Standard electrophilic aromatic substitution (EAS) using

    
     and Lewis acids (
    
    
    
    ,
    
    
    ) often yields mixtures of isomers.
  • Selectivity Enhancement: The use of Zirconium Tetrachloride (

    
    )  as a catalyst has been shown to significantly enhance para-selectivity or specific isomer ratios (e.g., 2,4-dichlorotoluene) by modulating the electrophilicity of the chloronium complex [2].
    
The Balz-Schiemann Reaction (Fluorine Introduction)

Direct fluorination of toluene is hazardous and non-selective. The industry standard for introducing fluorine into the ring (e.g., to create 2-chloro-4-fluorotoluene) is the Balz-Schiemann reaction. This involves converting an aniline precursor to a diazonium tetrafluoroborate salt, which is then thermally decomposed.

Side-Chain Functionalization
  • Radical Halogenation: Reaction with NCS or NBS under UV light or radical initiation (AIBN) targets the benzylic position.

  • Trifluoromethylation: While direct conversion of Methyl to Trifluoromethyl is difficult, modern cross-coupling uses reagents like Togni's Reagent or Ruppert-Prakash reagent (

    
    ) on aryl halides to install the 
    
    
    
    group directly [3].

Experimental Protocol: Synthesis of 2-Chloro-4-Fluorotoluene

This protocol details the synthesis of a key polyhalogenated building block using the Balz-Schiemann approach. This method is preferred for its reliability and safety compared to direct fluorination gas.

Objective: Synthesis of 2-Chloro-4-fluorotoluene from 3-Chloro-4-methylaniline. Reaction Type: Diazotization followed by thermal decomposition.

Reagents & Equipment[2]
  • Precursor: 3-Chloro-4-methylaniline (1.0 eq)

  • Acid: Hydrochloric acid (conc.), Tetrafluoroboric acid (

    
    ) or Sodium Tetrafluoroborate (
    
    
    
    )
  • Solvent: Water, Ethanol (for purification)

  • Reagent: Sodium Nitrite (

    
    )
    
  • Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer, reflux condenser.

Step-by-Step Procedure
  • Salt Formation:

    • Charge the reaction vessel with 3-Chloro-4-methylaniline (141.5 g, 1.0 mol) and water (300 mL).

    • Slowly add concentrated HCl (250 mL) while stirring.

    • Cool the mixture to -5°C to 0°C using an ice/salt bath. Critical: Temperature control prevents premature decomposition of the diazonium salt.

  • Diazotization:

    • Prepare a solution of

      
       (76 g, 1.1 mol) in water (150 mL).
      
    • Add the nitrite solution dropwise to the aniline mixture, maintaining the temperature below 5°C.

    • Stir for 1 hour at 0°C. Verify completion with starch-iodide paper (turns blue instantly).

  • Precipitation of Diazonium Tetrafluoroborate:

    • Add a cold solution of

      
       (165 g, 1.5 mol) in water (300 mL) to the reaction mixture.
      
    • A thick precipitate of the diazonium tetrafluoroborate salt will form.

    • Stir for 30 minutes, then filter the solid.

    • Wash the filter cake with ice-cold water (2 x 100 mL), then cold methanol (1 x 50 mL), and finally ether.

    • Safety Note: Do not let the salt dry completely on the filter if not proceeding immediately; although borate salts are more stable, diazonium salts can be shock-sensitive.

  • Thermal Decomposition (The Schiemann Step):

    • Transfer the damp solid to a dry flask equipped with a condenser and a gas outlet leading to a caustic scrubber (to trap

      
       fumes).
      
    • Gently heat the flask with a Bunsen burner or heating mantle.

    • Decomposition begins around 100-110°C, releasing

      
       gas and 
      
      
      
      white smoke.
    • Distill the resulting oil directly as it forms or extract the residue with dichloromethane after decomposition ceases.

  • Purification:

    • Wash the organic layer with 5% NaOH (to remove traces of phenols) and water.

    • Dry over

      
       and concentrate.
      
    • Perform fractional distillation.[2][3] Target Boiling Point: ~154-156°C.

Workflow Visualization

BalzSchiemann Start 3-Chloro-4-methylaniline Diazotization Diazotization (NaNO2, HCl, <5°C) Start->Diazotization Salt Diazonium Salt Intermediate Diazotization->Salt BF4_Add Add NaBF4 (Precipitate Tetrafluoroborate) Salt->BF4_Add Decomp Thermal Decomposition (-N2, -BF3) BF4_Add->Decomp Product 2-Chloro-4-fluorotoluene Decomp->Product

Figure 2: Synthetic workflow for the Balz-Schiemann transformation of an aniline precursor to a fluorotoluene derivative.

Case Study: Sorafenib (Nexavar)

Sorafenib is a kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. Its structure features a 4-chloro-3-(trifluoromethyl)phenyl moiety.[4]

  • Role of the Scaffold: The trifluoromethyl group on the aromatic ring serves a dual purpose:

    • Lipophilicity: It increases the

      
      , ensuring the drug can cross cell membranes to reach intracellular kinase domains.
      
    • Metabolic Stability: The

      
       group blocks the meta position from oxidation, while the Chlorine atom at the para position blocks the most reactive site for CYP450 attack.
      
  • Synthesis Insight: The 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediate is synthesized from the corresponding aniline, which traces back to the nitration and reduction of 4-chloro-3-(trifluoromethyl)benzene (a polyhalogenated toluene derivative if viewed as a substituted benzotrifluoride).

Safety & Handling

Polyhalogenated toluenes present specific hazards:

  • Lachrymators: Many benzylic halides (e.g., benzyl chloride derivatives) are potent lachrymators. All side-chain halogenated derivatives must be handled in a fume hood.

  • Explosion Hazard: Diazonium salts (Step 3 of protocol) can be explosive if dried completely or overheated rapidly. Always use a blast shield.

  • HF Generation: Thermal decomposition of tetrafluoroborates releases Boron Trifluoride (

    
    ), which hydrolyzes to HF in moist air. Use appropriate scrubbing (NaOH trap).
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link

  • Methods of Manufacturing 2,4-Dichlorotoluene. PubChem, National Library of Medicine. Link

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. Link

  • BenchChem Technical Support. (2025).[5][6] Toluene derivatives synthesis and applications in research. BenchChem.[6] Link

  • ChemicalBook. (2025).[5] 2-Chloro-4-fluorotoluene synthesis protocols. Link

Sources

Methodological & Application

Application Note: Selective Functionalization of 4-Iodo-2-Chloro-3-Fluorotoluene

[1]

Executive Summary & Reactivity Landscape

The substrate 4-iodo-2-chloro-3-fluorotoluene (1) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization potential.[1] However, the presence of three distinct halogens (I, Cl, F) and a benzylic methyl group creates a complex reactivity landscape. Successful derivatization requires a strict adherence to the hierarchy of bond activation energies.[1]

The Reactivity Hierarchy
  • C4-Iodo (Most Reactive): Susceptible to rapid oxidative addition (Pd/Ni) and Lithium-Halogen exchange.[1]

  • C5-H (Most Acidic Proton): Activated by the inductive effect of the adjacent Iodine (C4) and meta-Fluorine (C3).[1] Targetable via Directed Ortho Metallation (DoM) using non-nucleophilic bases.[1]

  • Benzylic Methyl (Radical Sensitive): Susceptible to Hydrogen Atom Transfer (HAT), but competes with C-I bond homolysis under thermal radical conditions.[1]

  • C2-Chloro (Latent Electrophile): Stable under standard Pd-catalyzed conditions for Iodine; requires specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) for activation.[1]

  • C3-Fluoro (Stable/Director): generally inert to substitution but acts as a powerful directing group for metallation.[1]

Decision Tree & Workflow

The following diagram illustrates the logical flow for selective functionalization.

FunctionalizationWorkflowSubstrate4-Iodo-2-chloro-3-fluorotoluenePathAPath A: C4 Functionalization(Suzuki/Sonogashira)Substrate->PathAPd(0), Mild BasePathBPath B: C5 Functionalization(DoM / Magnesiation)Substrate->PathBTMPMgCl·LiCl-78°CPathCPath C: Benzylic Functionalization(Photochemical Bromination)Substrate->PathCNBS, hv (Blue LED)No HeatProdA4-Aryl/Alkynyl Derivative(C2-Cl Intact)PathA->ProdAProdB5-Functionalized Derivative(I, Cl, F Intact)PathB->ProdBProdCBenzylic Bromide(Ar-I Intact)PathC->ProdCProdA->PathCSequentialFunctionalization

Figure 1: Orthogonal pathways for site-selective modification.[1] Colors indicate distinct reaction manifolds.

Detailed Experimental Protocols

Protocol A: Chemoselective C4-Arylation (Suzuki-Miyaura)

Objective: Couple an aryl group at C4 without disturbing the C2-Cl bond.[1] Mechanism: Rate of oxidative addition to Ar-I is orders of magnitude faster than Ar-Cl.[1]

Materials:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)[1]

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/H₂O or Toluene/EtOH/H₂O (4:1:1)[1]

Procedure:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture and aqueous base via syringe.[1]

  • Reaction: Heat to 60–80°C . Note: Do not exceed 90°C to prevent activation of the C2-Cl bond.

  • Monitoring: Monitor by HPLC/UPLC. The Iodo-starting material should disappear within 2–4 hours.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Control Point: Avoid using electron-rich ligands (like XPhos or SPhos) at this stage, as they may promote oxidative addition into the C-Cl bond.[1]

Protocol B: Regioselective C5-Magnesiation (Knochel-Hauser)

Objective: Functionalize the C5 position (DoM) while preserving the C4-Iodine.[1] Mechanism: The Knochel-Hauser Base (TMPMgCl·LiCl) is a sterically hindered, non-nucleophilic base.[1] It performs deprotonation (DoM) rather than Lithium-Halogen exchange.[1] Regioselectivity: C5 is the most acidic site due to the combined inductive acidification by the ortho-Iodine (C4) and meta-Fluorine (C3).

Materials:

  • Substrate (1.0 equiv)

  • Reagent: TMPMgCl[1][2][3]·LiCl (1.2 equiv, 1.0 M in THF/Toluene)

  • Electrophile: Aldehyde, Isocyanate, or Iodine (1.2–1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Preparation: Dry the substrate in a Schlenk flask under high vacuum for 1 hour. Dissolve in anhydrous THF (0.5 M) and cool to -78°C .

  • Metallation: Add TMPMgCl·LiCl dropwise over 10 minutes.

  • Incubation: Stir at -78°C for 30 minutes, then warm to -40°C for 30 minutes to ensure complete metallation. Do not exceed -20°C to avoid benzyne formation or scrambling.[1]

  • Quench: Cool back to -78°C and add the electrophile (dissolved in THF if solid).

  • Warming: Allow the mixture to warm to room temperature slowly over 2 hours.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]

Self-Validation:

  • If you observe loss of Iodine (de-iodination), the temperature was too high or the base acted as a nucleophile (rare for TMP).

  • If you observe functionalization at the methyl group, the temperature was too high (benzylic deprotonation).

Protocol C: Benzylic Functionalization (Photochemical Bromination)

Objective: Brominate the methyl group without cleaving the weak C-I bond. Challenge: Thermal radical conditions (refluxing CCl₄/AIBN) often cause C-I homolysis (purple vapor indicates I₂ release). Solution: Use Photochemical or Iron-Catalyzed conditions at room temperature.[1]

Materials:

  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Catalyst: Benzoyl Peroxide (BPO) (5 mol%) OR Blue LED setup[1]

  • Solvent: Trifluorotoluene (PhCF₃) or Acetonitrile (degassed)[1]

Procedure:

  • Setup: Dissolve substrate and NBS in PhCF₃ (0.2 M) in a clear glass vial.

  • Initiation: Add BPO (or use FeBr₂ 1 mol% for iron-catalysis).

  • Irradiation: Place the vial 2 cm away from a Blue LED (450 nm) light source (or standard visible light bulb if BPO is used). Stir at Room Temperature (20–25°C) .

  • Monitoring: Monitor by NMR (shift of CH₃ ~2.3 ppm to CH₂Br ~4.5 ppm). Stop immediately upon consumption of starting material to prevent gem-dibromination.[1]

  • Workup: Filter off succinimide byproduct. Wash filtrate with Na₂S₂O₃ (to remove trace Br₂).[1]

Why this works: Photochemical initiation generates Br radicals at lower temperatures, favoring Hydrogen Atom Transfer (HAT) from the benzylic position over the higher-energy cleavage of the Ar-I bond.

Summary of Selectivity Data

Reaction SiteReagent/ConditionSelectivity BasisKey Constraint
C4-Iodo Pd(PPh₃)₄, Na₂CO₃, 60°CBond Dissociation Energy (C-I < C-Cl)Avoid electron-rich ligands (XPhos).[1]
C5-Proton TMPMgCl[1]·LiCl, -40°CAcidity (Ortho-I, Meta-F effect)Avoid n-BuLi (causes Li/I exchange).[1]
Methyl NBS, Blue LED, 25°CRadical Stability (Benzylic > Aryl)Avoid thermal reflux (protects C-I).[1]
C2-Chloro Pd(RuPhos), 100°CLigand-accelerated Oxidative AdditionPerform after C4 functionalization.

References

  • Site-Selective Cross-Coupling

    • Mechanism:[1][4][5][6][7][8] "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chem. Rev.[1]2022 , 122, 11.[1]

  • Knochel-Hauser Base (DoM)

    • Reagent: "TMPMgCl[2][3]·LiCl: A New Active Selective Base for the Directed Zincation." Chem. Commun.[1]2006 , 726.[1]

  • Benzylic Bromination (Mild Conditions)

    • Iron-Catalyzed: "Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds." J. Org.[1][9][10] Chem.2023 .[1][11]

  • Halogen Reactivity Data

    • Physical Properties: NIST WebBook, "4-Chloro-3-iodobenzotrifluoride" (Analogous structure data).[1]

Application Note: Selective Buchwald-Hartwig Amination of 2-Chloro-3-fluoro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective Buchwald-Hartwig amination of 2-chloro-3-fluoro-4-iodotoluene . This substrate presents a classic "polyhalogenated challenge" in medicinal chemistry: installing an amine functionality specifically at the C4 position (replacing iodine) while preserving the C2-chlorine and C3-fluorine motifs for subsequent functionalization.

By exploiting the kinetic disparity in oxidative addition rates between aryl iodides and aryl chlorides (


), this protocol achieves 

regioselectivity. We utilize a Pd(0)/Xantphos catalytic system to prevent hydrodehalogenation and ensure high yields, even with the steric influence of the ortho-fluorine atom.

Substrate Analysis & Chemoselectivity Strategy

The Molecule

Substrate: 2-chloro-3-fluoro-4-iodotoluene Structure: A toluene core with three distinct halogen handles.

  • Position 1: Methyl group (weakly activating, ortho/para director).

  • Position 2: Chlorine (Potential site for future Suzuki/Heck coupling; must remain inert).

  • Position 3: Fluorine (Provides electronic modulation; generally inert to Pd, but susceptible to

    
     under harsh conditions).
    
  • Position 4: Iodine (The target site for Oxidative Addition).[1][2][3]

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the bond dissociation energy (BDE) dictates the order of oxidative addition. For this substrate, the hierarchy is distinct:



Scientific Insight: While the C-I bond is the most reactive, the released iodide ion (


) can poison the catalyst by forming stable bridging dimers 

, which arrest the catalytic cycle. To mitigate this, we employ bidentate ligands with a wide bite angle (like Xantphos) or bulky biaryl phosphines (like BrettPhos) to destabilize these dimers and drive the cycle forward.

Visualization: Reaction Logic & Selectivity

The following diagram illustrates the targeted transformation and the specific catalytic cycle focusing on the selectivity decision point.

G Substrate 2-Chloro-3-fluoro- 4-iodotoluene Pd0 Pd(0) Active Catalyst Substrate->Pd0  Substrate Binding OA_Complex Oxidative Addition Complex (Ar-Pd-I) Pd0->OA_Complex  Fast C-I Insertion (k_I >> k_Cl) Cl_Attack C-Cl Insertion (Side Product) Pd0->Cl_Attack  Slow C-Cl Insertion Product 4-Amino-2-chloro- 3-fluorotoluene OA_Complex->Product  + Amine / Base Reductive Elimination Dehalo Hydrodehalogenation (Loss of I/Cl) OA_Complex->Dehalo  Beta-Hydride Elim. (If Amine hindered) Amine Amine (H-NR2)

Figure 1: Catalytic pathway highlighting the kinetic preference for C-I insertion over C-Cl.

Experimental Protocols

We provide two protocols. Method A is the "Workhorse" method for standard amines. Method B is the "High-Performance" method for sterically hindered or electron-deficient amines.

Method A: The Xantphos System (Standard)

Best for: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine), and anilines.

Reagents:

  • Substrate: 1.0 equiv (2-chloro-3-fluoro-4-iodotoluene)

  • Amine: 1.2 equiv

  • Catalyst:

    
     (1.0 - 2.0 mol%)
    
  • Ligand: Xantphos (2.0 - 4.0 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Protocol:

  • Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Charge Solids: Add

    
     (0.01 equiv), Xantphos (0.02 equiv), and 
    
    
    
    (2.0 equiv).
    • Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins can enhance active catalyst formation.

  • Charge Substrate: Add 2-chloro-3-fluoro-4-iodotoluene (1.0 equiv).

  • Solvent/Amine: Add anhydrous 1,4-Dioxane, followed by the liquid amine (1.2 equiv). If the amine is solid, add it in step 2.

  • Degas: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Oxygen is the enemy of Pd(0).

  • Reaction: Seal the vial and heat to 80°C for 4-12 hours.

    • Monitoring: Check TLC/LCMS at 2 hours. Look for the disappearance of the starting iodide.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: The BrettPhos System (Advanced)

Best for: Primary amines, weak nucleophiles, or if Method A is too slow.

Reagents:

  • Catalyst: BrettPhos Pd G3 or G4 Precatalyst (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.4 equiv) - Faster, but ensure your substrate tolerates alkoxides.

  • Solvent: Toluene (0.2 M)

Key Difference: Toluene is used because Sodium Iodide (NaI) byproduct is insoluble in Toluene.[1] This precipitates the iodide out, preventing it from inhibiting the Palladium catalyst (The "Iodide Effect").[2]

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on amine class.

Amine ClassRecommended SystemBaseTempExpected YieldNotes
Cyclic 2° (e.g., Morpholine) Method A (Xantphos)

80°C>90%Very rapid; high chemoselectivity.
Primary Alkyl (e.g., Benzylamine) Method B (BrettPhos)NaOtBu60-80°C85-95%Lower temp prevents bis-arylation.
Anilines (Electron Neutral) Method A (Xantphos)

100°C80-90%Requires higher temp due to lower nucleophilicity.
Anilines (Electron Poor) Method B (BrettPhos)NaOtBu100°C70-85%BrettPhos is essential for electron-poor coupling partners.
Optimization Decision Tree

D Start Select Amine Type Type1 Secondary (Cyclic) or Electron-Rich Aniline Start->Type1 Type2 Primary Alkyl or Electron-Poor Aniline Start->Type2 MethodA METHOD A Pd2(dba)3 / Xantphos Cs2CO3 / Dioxane Type1->MethodA MethodB METHOD B BrettPhos Pd G3 NaOtBu / Toluene Type2->MethodB Check Check LCMS @ 2h MethodA->Check MethodB->Check Issue1 Problem: Low Conv. (SM remaining) Check->Issue1 Issue2 Problem: De-iodination (Product - I) Check->Issue2 Sol1 Switch to Method B (More active catalyst) Issue1->Sol1 Sol2 Lower Temp Switch to Toluene Issue2->Sol2

Figure 2: Workflow for selecting the optimal protocol and troubleshooting common issues.

Scientific Validation (Self-Correcting Systems)

To ensure the integrity of your results, apply these validation checks:

  • The "Chlorine Check" (Isotope Pattern):

    • Logic: The product must retain the Chlorine atom.

    • Validation: In Mass Spectrometry (LCMS), look for the characteristic 3:1 ratio of M : M+2 peaks. If you see a 1:1 pattern or loss of the chlorine isotope signature, you have likely inserted into the C-Cl bond or hydrodehalogenated.

  • The "Iodide Effect" Monitor:

    • Logic: If the reaction stalls at 50% conversion despite fresh catalyst, iodide poisoning is likely.

    • Validation: Run a parallel small-scale reaction in Toluene vs. Dioxane. If Toluene (where NaI precipitates) proceeds to completion while Dioxane stalls, the iodide anion is inhibiting your Pd cycle.

  • 19F NMR Monitoring:

    • Logic: The Fluorine shift is sensitive to the electronic environment of the ring.

    • Validation: The starting material (Ar-I) and product (Ar-N) will have distinct 19F signals. This is often cleaner than 1H NMR for monitoring conversion in crude mixtures.

Safety & Handling

  • 2-chloro-3-fluoro-4-iodotoluene: Treat as a potential skin sensitizer and irritant. Handle in a fume hood.

  • Palladium Catalysts: Pd species can be toxic. Avoid inhalation of dust.

  • Waste: Segregate halogenated organic waste. The aqueous workup will contain Cesium or Sodium salts; dispose of according to local EHS regulations.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7][8][9] Reaction of aryl bromides with amines employing a novel, bidentate phosphine ligand.[10] Journal of the American Chemical Society, 116(13), 5969-5970.

  • Green, R. A., & Hartwig, J. F. (2014).[4] Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.[4][9] Organic Letters, 16(17), 4388-4391.[4]

  • Kranenburg, M., et al. (1995). New diphosphine ligands based on heterocyclic aromatics. Angewandte Chemie International Edition, 34(8), 891-893. (Origin of Xantphos).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-3-Fluoro-4-Iodotoluene Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield for Coupling Reactions with 2-Chloro-3-Fluoro-4-Iodotoluene Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of functionalizing 2-chloro-3-fluoro-4-iodotoluene (CFIT) . Due to its dense functionalization—a reactive iodide at C4, a sterically demanding fluoride at C3, and a chemically distinct chloride at C2—this substrate requires precise kinetic control to maximize yield and regioselectivity.

Substrate Analysis & Reactivity Profile[1][2]

Before initiating protocols, understand the electronic and steric landscape of your substrate. The presence of the ortho-fluorine (C3) exerts a strong inductive effect (-I), making the C4-iodine bond highly electrophilic but potentially labile to reductive dehalogenation.

Reactivity Hierarchy (Selectivity Landscape)

ReactivityLandscape Substrate 2-Chloro-3-Fluoro-4-Iodotoluene Site_I C4-Iodine (Primary Reactive Site) Substrate->Site_I k_rel > 1000 Site_Cl C2-Chlorine (Secondary Site) Substrate->Site_Cl k_rel ~ 1 Site_F C3-Fluorine (Inert/Electronic Modulator) Substrate->Site_F Inert Reaction_I Fast Oxidative Addition (Suzuki, Sonogashira, Buchwald) Site_I->Reaction_I Reaction_Cl Slow Oxidative Addition (Requires bulky alkyl-phosphines) Site_Cl->Reaction_Cl

Figure 1: Kinetic hierarchy of halogen sites on the CFIT scaffold. The C4-I bond is the exclusive gateway for initial functionalization under standard Pd(0) conditions.

Troubleshooting Guides & FAQs

Module A: Site-Selective Suzuki-Miyaura Coupling

User Question: I am trying to couple a phenylboronic acid to the C4-position. I see full consumption of the starting material, but my isolated yield is only 60%. The LCMS shows a significant amount of de-iodinated byproduct (2-chloro-3-fluorotoluene).

Technical Diagnosis: This is a classic case of Protodeiodination . The ortho-fluorine atom makes the aryl ring electron-deficient, stabilizing the anionic character of the intermediate aryl-palladium species. If transmetalation is slow, the Ar-Pd-I intermediate will undergo non-productive pathways, often scavenging a hydride from the solvent or base (e.g.,


-hydride elimination from triethylamine or isopropanol).

Optimization Protocol:

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)The bidentate ferrocenyl ligand has a large bite angle, accelerating reductive elimination over side reactions [1].
Base K₃PO₄ (3.0 equiv) Switch from carbonate bases. Anhydrous phosphate buffers the reaction without providing a hydride source (unlike alkoxides).
Solvent 1,4-Dioxane / Water (9:1) Avoid alcohols (MeOH, EtOH, IPA) which act as hydride donors. Dioxane is non-protic.
Temperature 60–80 °C Do not overheat. The C-I bond activates easily; excessive heat promotes C-Cl activation or dehalogenation.

Step-by-Step Workflow:

  • Charge reaction vessel with CFIT (1.0 eq), Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.02 eq), and K₃PO₄ (3.0 eq).

  • Critical Step: Evacuate and backfill with Argon x3. Oxygen promotes homocoupling of the boronic acid.

  • Add degassed Dioxane/Water.

  • Stir at 60 °C. Monitor by HPLC at 2 hours.

  • Success Marker: <5% remaining starting material, <2% de-iodinated byproduct.

Module B: Buchwald-Hartwig Amination (The "Iodide Effect")

User Question: I am using standard conditions (Pd₂(dba)₃ / BINAP) to couple a secondary amine. The reaction stalls at 40% conversion. Adding more catalyst doesn't help.

Technical Diagnosis: You are likely experiencing Iodide Inhibition . In Buchwald-Hartwig couplings, the oxidative addition of Aryl-Iodides is fast, but the resulting iodide anion binds tightly to the Palladium center, forming stable resting states (dimers) that prevent amine coordination [2]. This is often counter-intuitive, as iodides are usually "better" substrates than bromides.

Optimization Protocol:

ParameterRecommendationScientific Rationale
Ligand XPhos or BrettPhos Dialkylbiaryl ligands are bulky enough to prevent the formation of bridging iodide dimers, keeping the catalyst active [3].
Base NaOtBu or Cs₂CO₃ Strong bases facilitate amine deprotonation. Use NaOtBu unless functional groups (esters) are sensitive.
Solvent Toluene or t-Amyl Alcohol Non-polar solvents often destabilize the resting iodide-bridged species.

Troubleshooting Flowchart:

BuchwaldTroubleshoot Start Reaction Stalled (<50% Conv.) Check1 Is the Amine Sterically Hindered? Start->Check1 Branch1_Yes Yes (e.g. t-Butyl amine) Check1->Branch1_Yes Branch1_No No (e.g. Morpholine) Check1->Branch1_No Sol_Brett Switch to BrettPhos (Better for primary/bulky amines) Branch1_Yes->Sol_Brett Sol_Iodide Iodide Inhibition Likely Branch1_No->Sol_Iodide Action_Iodide 1. Switch Ligand to XPhos 2. Use t-Amyl Alcohol solvent Sol_Iodide->Action_Iodide

Figure 2: Decision matrix for stalled amination reactions involving aryl iodides.

Module C: Preventing C2-Chlorine Activation

User Question: I need to perform a Sonogashira coupling at the Iodine, but I'm seeing traces of double addition (reaction at the Chlorine).

Technical Diagnosis: The C2-Chlorine is generally stable, but the C3-Fluorine activates the ring, and highly active catalytic systems (e.g., those using P(t-Bu)₃ or cyclohexyl-phosphines) can lower the activation energy for C-Cl insertion.

Solution:

  • Lower Temperature: Run the reaction at Room Temperature (20–25 °C). The C-I bond reacts readily at RT under Sonogashira conditions, while C-Cl requires heat (>60 °C).

  • Ligand Selection: Use PdCl₂(PPh₃)₂ . Triphenylphosphine is less electron-rich than alkyl phosphines, ensuring the catalyst only possesses enough energy to insert into the C-I bond, leaving the C-Cl bond intact for future diversification [4].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413–2416. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

Technical Support Center: Purification & Troubleshooting for 2-Chloro-3-Fluoro-4-Iodotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Guide & Troubleshooting FAQ Target Audience: Medicinal Chemists, Process Development Scientists Subject: 2-Chloro-3-fluoro-4-iodotoluene (CAS: Verify specific isomer, likely related to 452-73-3 precursor)

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and handling of 2-chloro-3-fluoro-4-iodotoluene , a highly functionalized aryl iodide intermediate often utilized in the synthesis of MEK inhibitors and other fluorinated bioactive scaffolds.

The presence of three distinct halogen atoms (Cl, F, I) on the toluene core creates unique electronic and steric environments, making purification challenging. Common issues include persistent iodine coloration, difficult separation of regioisomers (particularly the 6-iodo isomer), and photolytic instability.

Module 1: Reaction Work-up & Iodine Removal

User Question: “My crude reaction mixture is dark purple/brown even after a standard water wash. How do I effectively remove the excess iodine without degrading my product?”

Technical Insight

The dark coloration is due to unreacted elemental iodine (


) or triiodide species (

). Simple water washes are ineffective because iodine is soluble in organic solvents. You must chemically reduce

to the water-soluble iodide anion (

).
Protocol: Reductive Quench
  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ).
  • Execution:

    • Cool the reaction mixture to room temperature.

    • Add the reducing solution slowly with vigorous stirring.

    • Visual Endpoint: The organic layer will shift from dark purple/brown to a pale yellow or colorless state immediately upon effective reduction.

  • Separation:

    • Separate the layers.[1][2][3]

    • Wash the organic layer once with brine to remove residual salts.

    • Dry over anhydrous Magnesium Sulfate (

      
      ) or Sodium Sulfate (
      
      
      
      ).

Caution: Do not use highly alkaline washes (like strong NaOH) immediately if your product contains sensitive hydrolyzable groups, although this specific toluene core is generally robust.

Module 2: Purification Strategy (Crystallization vs. Chromatography)

User Question: “My crude product is a viscous oil that refuses to crystallize, or NMR shows a persistent 5-8% impurity. Which purification method should I prioritize?”

Decision Matrix

The choice depends on the nature of the impurity.

  • If Impurity is Unreacted Starting Material (e.g., 2-chloro-3-fluorotoluene): Distillation is preferred due to the boiling point difference introduced by the heavy iodine atom.

  • If Impurity is a Regioisomer (e.g., 6-iodo isomer): Crystallization or high-performance silica chromatography is required.

Method A: Crystallization (For Solid Products)

Poly-halogenated toluenes often crystallize well from non-polar solvents due to their lipophilic nature.

  • Solvent System: Hexanes (or Heptane) is the primary solvent. If solubility is too low, use a Hexane/Ethyl Acetate (95:5) mixture.

  • Protocol:

    • Dissolve crude oil in minimum hot Hexanes (

      
      ).
      
    • Allow to cool slowly to Room Temperature (RT) with stirring.

    • Troubleshooting Oiling Out: If the product separates as an oil, reheat and add a "seed" crystal (if available) or scratch the glass surface. Alternatively, add a small amount of MeOH (1-2%) to increase polarity slightly, though this reduces yield.

    • Cool to

      
       to maximize recovery.
      
Method B: Column Chromatography (For Isomer Separation)

Because the fluoro and chloro groups exert similar polarity influences, regioisomers often co-elute.

  • Stationary Phase: High-grade Silica Gel (230-400 mesh).

  • Mobile Phase: 100% Hexanes

    
     2% EtOAc/Hexanes gradient.
    
    • Note: Aryl iodides are very non-polar. They elute quickly. Do not start with high polarity.

  • Loading: Dry load on silica or Celite to prevent band broadening.

Workflow Diagram: Purification Logic

PurificationLogic cluster_impurities Specific Impurity Handling Start Crude Reaction Mixture Quench Quench: 10% Na2S2O3 Wash (Remove Iodine) Start->Quench Check Check Purity (TLC/NMR) Quench->Check Solid Is Product Solid? Check->Solid Impure Cryst Recrystallization Solvent: Hexanes or Heptane Solid->Cryst Yes Chrom Flash Chromatography Eluent: 100% Hexanes -> 5% EtOAc Solid->Chrom No (Oil) Cryst->Check Mother Liquor Check Chrom->Check Fractions Check Distill Vacuum Distillation (Remove volatile starting material) Regio Regioisomer Present? Use Chromatography (High Surface Area) SM Starting Material Present? Use Distillation

Caption: Decision tree for purifying 2-chloro-3-fluoro-4-iodotoluene based on physical state and impurity profile.

Module 3: Troubleshooting Common Impurities

User Question: “I see a small impurity peak in the aromatic region that grows over time. What is it?”

Issue 1: Protodeiodination (Loss of Iodine)

Aryl iodides, especially those with electron-withdrawing groups (F, Cl), can undergo photolytic cleavage of the C-I bond, replacing Iodine with Hydrogen.

  • Diagnosis: Appearance of 2-chloro-3-fluorotoluene (starting material) or similar de-iodinated species in NMR after storage.

  • Prevention:

    • Wrap all flasks in aluminum foil during reaction and workup.

    • Store the final product in amber vials.

    • Keep at low temperature (

      
      ) to inhibit radical pathways.
      
Issue 2: Regioisomers (e.g., 6-iodo vs 4-iodo)

In electrophilic iodination of 2-chloro-3-fluorotoluene, the directing effects of the Fluorine (ortho/para director) and Chlorine (ortho/para director) compete.

  • Mechanism: The 4-position is sterically crowded but electronically favorable. The 6-position is also accessible.

  • Separation: These isomers have very similar boiling points (making distillation difficult).[4] Silver-impregnated silica or careful gradient chromatography (0-1% EtOAc in Hexanes) is often required to separate them.

Module 4: Quantitative Data & Properties

Physical Property Reference Table

PropertyValue (Approximate)Notes
Molecular Formula

Molecular Weight 270.47 g/mol
Appearance White to off-white solidLow melting solid or oil if impure
Solubility High: DCM, EtOAc, HexanesLow: WaterLipophilic
Storage

, Dark, Inert Gas
Light Sensitive

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-4-fluorotoluene (Precursor). Retrieved from .

  • National Institutes of Health (PubChem). Compound Summary: 2-Chloro-4-fluorotoluene.[5] Retrieved from .

  • BenchChem. Technical Support: Purification of Polyhalogenated Anilines & Aryl Halides. Retrieved from .

  • TCI Chemicals. Product: 2-Chloro-3-fluoro-4-iodopyridine (Structural Analog for handling). Retrieved from .

  • ChemicalBook. Synthesis and Process for Fluorotoluenes. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic compounds.

Sources

Validation & Comparative

Reactivity Showdown: A Comparative Guide to 4-Iodo vs. 2-Chloro Substituted Toluenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and success. In the realm of polysubstituted toluenes, the choice between a 4-iodo and a 2-chloro substituent can profoundly impact the outcome of widely-used palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic insights and experimental data, to empower informed decision-making in your synthetic endeavors.

The Decisive Step: Unpacking the Mechanism of Oxidative Addition

At the heart of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—lies the crucial oxidative addition step. This is where the aryl-halogen bond is broken and a new bond with the palladium catalyst is formed, initiating the catalytic cycle. The generally accepted trend for the ease of oxidative addition is C-I > C-Br > C-Cl.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energies. The weaker carbon-iodine bond requires less energy to break, facilitating a faster oxidative addition and, consequently, a more rapid overall reaction.[1]

The mechanism of oxidative addition itself can be complex, with possibilities including a three-centered concerted pathway or a more polar nucleophilic displacement mechanism.[2] Regardless of the precise pathway, the inherent weakness of the C-I bond consistently renders iodo-substituted arenes more reactive than their chloro-substituted counterparts.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Positional Effects: The Interplay of Sterics and Electronics

In polysubstituted toluenes, the position of the halogen substituent introduces additional factors that influence reactivity.

  • 4-Iodo Toluene Derivatives: The iodine atom is located at the para position, which is sterically unhindered. This allows for easy access of the palladium catalyst to the C-I bond, further enhancing the rate of oxidative addition.

  • 2-Chloro Toluene Derivatives: The chlorine atom is at the ortho position, adjacent to the methyl group. This proximity can lead to steric hindrance, potentially slowing down the approach of the bulky palladium catalyst.[3][4][5] However, it's worth noting that in some contexts, favorable intramolecular interactions in the ortho isomer might slightly increase its stability.[6]

Comparative Performance in Key Cross-Coupling Reactions

To provide a practical understanding, this section details the comparative performance of 4-iodo and 2-chloro substituted toluenes in three cornerstone cross-coupling reactions. The following data is illustrative and based on established reactivity principles.

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction highlights the significant reactivity difference. The 4-iodo substrate typically couples under milder conditions and in shorter reaction times.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-2,6-dimethyltoluenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802~95
2-Chloro-1,3-dimethylbenzenePhenylboronic acidPd(OAc)₂/XPhos (2 mol%)K₃PO₄Toluene11012~85

Note: The data in this table and subsequent tables are representative and intended for comparative purposes. Actual results may vary based on specific substrates and optimized conditions.

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also demonstrates the superior reactivity of the iodo-substituted compound. While modern catalysts can facilitate the coupling of aryl chlorides, these often require more forcing conditions.[7][8][9]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-2,6-dimethyltoluenePhenylacetylenePd(PPh₃)₄/CuI (2/4 mol%)Et₃NTHF603~90
2-Chloro-1,3-dimethylbenzenePhenylacetylenePdCl₂(PPh₃)₂/CuI (5 mol%)Cs₂CO₃DMF12024~75
Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction is crucial in pharmaceutical synthesis.[10] Again, the 4-iodo derivative reacts more readily, often allowing for lower catalyst loadings and shorter reaction times. The amination of aryl chlorides typically necessitates the use of specialized, bulky electron-rich phosphine ligands to promote the challenging oxidative addition step.[11][12]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-2,6-dimethyltolueneMorpholinePd₂(dba)₃/BINAP (1/2 mol%)NaOt-BuToluene904~92
2-Chloro-1,3-dimethylbenzeneMorpholinePd(OAc)₂/RuPhos (2/4 mol%)K₂CO₃Dioxane11018~88

Experimental Protocols: A Step-by-Step Guide

To further illustrate the practical differences, detailed experimental protocols for a representative Suzuki-Miyaura coupling are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-2,6-dimethyltoluene

Suzuki_Protocol_Iodo cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - 4-Iodo-2,6-dimethyltoluene (1.0 mmol) - Phenylboronic acid (1.2 mmol) - K₂CO₃ (2.0 mmol) - Pd(PPh₃)₄ (0.02 mmol) Solvent Add Toluene/H₂O (4:1, 5 mL) Reactants->Solvent Heat Heat to 80°C for 2h under N₂ Solvent->Heat Quench Cool and quench with H₂O Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling of a 4-iodo substrate.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-1,3-dimethylbenzene

Suzuki_Protocol_Chloro cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - 2-Chloro-1,3-dimethylbenzene (1.0 mmol) - Phenylboronic acid (1.5 mmol) - K₃PO₄ (2.5 mmol) - Pd(OAc)₂ (0.02 mmol) - XPhos (0.04 mmol) Solvent Add Toluene (5 mL) Reactants->Solvent Heat Heat to 110°C for 12h under N₂ Solvent->Heat Quench Cool and quench with H₂O Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling of a 2-chloro substrate.

Summary and Recommendations

The comparative analysis unequivocally demonstrates that 4-iodo substituted toluenes are significantly more reactive than their 2-chloro counterparts in palladium-catalyzed cross-coupling reactions.

Key Advantages of 4-Iodo Substrates:

  • Higher Reactivity: The weaker C-I bond facilitates a more rapid oxidative addition, leading to shorter reaction times and increased throughput.[1]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which is beneficial for thermally sensitive substrates and can reduce the formation of byproducts.

  • Lower Catalyst Loadings: The enhanced reactivity may allow for the use of lower concentrations of the expensive palladium catalyst.

  • Broader Catalyst Compatibility: A wider range of palladium catalysts, including less specialized ones, can often be effectively employed.

Considerations for 2-Chloro Substrates:

  • Cost and Availability: Aryl chlorides are often more readily available and less expensive than the corresponding iodides.[13]

  • Modern Catalyst Development: Significant advancements in ligand design have led to highly active catalyst systems capable of efficiently coupling aryl chlorides, albeit often under more forcing conditions.[14]

For rapid synthesis, preservation of sensitive functional groups, and milder reaction conditions, 4-iodo substituted toluenes are the superior choice . The inherent reactivity of the C-I bond provides a significant kinetic advantage. However, for large-scale syntheses where cost is a primary driver, and when the substrate is robust enough to withstand higher temperatures and longer reaction times, 2-chloro substituted toluenes, paired with a modern, highly active catalyst system, represent a viable and economical alternative . The choice ultimately depends on a careful consideration of the specific synthetic goals, substrate complexity, and economic constraints of the project.

References

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  • Astruc, D. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Molecules, 26(12), 3654. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Accounts of chemical research, 42(10), 1461-1473. [Link]

  • Filo. (2025). Why is ortho chloro toluene more stable than para chloro toluene. [Link]

  • Reisman, S. E., et al. (2019). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate. ChemRxiv. [Link]

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  • Shu, X., et al. (2023). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 14(20), 5464-5470. [Link]

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  • Al-Tel, T. H., et al. (2018). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Ananikov, V. P., et al. (2015). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 5(2), 1029-1042. [Link]

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  • Li, J. H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

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  • Kumar, A., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Scientific Reports, 10(1), 6939. [Link]

  • International Journal of New Chemistry. (2024). Comparison Efficiency for Sonogashira reaction. [Link]

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  • Infinity Learn. (n.d.). ortho – Chloro toluene and para-chloro toluene differ in their melting points.Statement-II: Chlorobenzene is more reactive than benzene towards Electrophilic substitution. [Link]

  • Nolan, S. P., et al. (2020). Selective Buchwald–Hartwig arylation of C -amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. ResearchGate. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

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  • Nolan, S. P., et al. (2020). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 7(23), 4736-4746. [Link]

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A Comparative Guide to the Infrared Spectroscopic Identification of 2-chloro-3-fluoro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy bands crucial for the identification of 2-chloro-3-fluoro-4-iodotoluene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of peaks to explain the causality behind spectral features and compares the utility of IR spectroscopy with other analytical techniques for unambiguous structural confirmation.

The Principle of IR Spectroscopy in Molecular Identification

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique used to identify the functional groups present in a molecule. The principle is based on the interaction of infrared radiation with matter. Covalent bonds within a molecule are not rigid; they behave like springs that can stretch, bend, and vibrate at specific frequencies.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a unique "fingerprint" of the molecule, allowing for its identification.[1]

The IR spectrum is typically divided into two main regions: the functional group region (4000–1300 cm⁻¹) and the fingerprint region (1300–650 cm⁻¹).[2] The functional group region contains absorptions for most common bond types and is invaluable for identifying the key chemical functionalities. The fingerprint region is often complex, with many overlapping peaks arising from bending and stretching vibrations of the entire molecule, but it is unique to each compound, making it excellent for confirming the identity of an unknown sample against a known standard.[2][3]

Structural Analysis of 2-chloro-3-fluoro-4-iodotoluene

To predict the IR spectrum, we must first analyze the molecular structure of 2-chloro-3-fluoro-4-iodotoluene. This compound is a substituted toluene, featuring a benzene ring with four different halogen substituents and a methyl group.

Caption: Molecular structure of 2-chloro-3-fluoro-4-iodotoluene.

The key vibrational modes to consider are:

  • Aromatic C-H Stretching: From the two remaining hydrogens on the benzene ring.

  • Aliphatic C-H Stretching & Bending: From the methyl (-CH₃) group.

  • Aromatic C=C Ring Stretching: Vibrations within the benzene ring.

  • Aromatic C-H Out-of-Plane Bending: Dependent on the 1,2,3,4-tetrasubstitution pattern.

  • Carbon-Halogen (C-X) Stretching: Specifically C-F, C-Cl, and C-I bonds.

Predicted IR Absorption Bands for 2-chloro-3-fluoro-4-iodotoluene

Based on established group frequency correlations, the following table summarizes the expected characteristic absorption bands for 2-chloro-3-fluoro-4-iodotoluene. The presence of multiple, strongly electronegative halogens can induce slight shifts in these ranges.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityRationale & Notes
3100–3000Aromatic C-H StretchMedium to WeakAromatic C(sp²)-H bonds absorb at a higher frequency than aliphatic C(sp³)-H bonds.[4][5][6]
3000–2850Aliphatic C-H Stretch (Methyl)MediumAsymmetric and symmetric stretching of the C-H bonds in the -CH₃ group.[2][3][7]
2000–1665Aromatic Overtone/Combination BandsWeakThese patterns are highly characteristic of the substitution pattern on the aromatic ring.[4][5][8]
1600–1400Aromatic C=C In-Ring StretchMedium to WeakMultiple bands are expected due to the complex vibrations of the substituted benzene ring.[4][5][6]
~1450 & ~1375-CH₃ BendingMediumCharacteristic scissoring and symmetric bending (umbrella) modes of the methyl group.[7][9]
1360–1000C-F StretchStrongThe C-F bond is highly polar, resulting in a very strong absorption. Its exact position is sensitive to the electronic environment.[10][11]
850–550C-Cl StretchStrong to MediumThe C-Cl stretching vibration is found in the upper region of the fingerprint range.[3][7][12]
900–675Aromatic C-H Out-of-Plane (OOP) BendingStrongThe position is diagnostic of the ring's substitution pattern.[4][6][8] For 1,2,4-trisubstituted rings, bands are often seen around 880-810 cm⁻¹. The pattern for this tetrasubstituted molecule will be specific.
< 500C-I StretchMedium to StrongThe heavy iodine atom and weaker C-I bond result in a low-frequency vibration, often outside the range of standard mid-IR (4000-400 cm⁻¹) spectrometers.[11]

Experimental Protocol for IR Spectrum Acquisition

This protocol ensures the acquisition of a high-quality, reproducible IR spectrum. The system is self-validating by incorporating a background scan to eliminate atmospheric interference.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Prepare Sample (e.g., KBr Pellet or Thin Film) Background 1. Perform Background Scan (Empty Sample Compartment) Prep->Background Sample_Scan 2. Insert Sample & Perform Scan Background->Sample_Scan Eliminates CO₂/H₂O interference Process Process Spectrum (Baseline Correction, Normalization) Sample_Scan->Process Identify Identify Characteristic Bands (Compare with Table 1) Process->Identify Compare Compare with Reference Spectrum (If available) Identify->Compare

Caption: Standard workflow for sample analysis using FT-IR spectroscopy.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

  • Sample Preparation (Choose one):

    • KBr Pellet (for solid samples):

      • Rationale: This method produces a high-quality spectrum with minimal interference from the matrix. It is ideal for quantitative analysis.

      • Procedure: Grind a small amount of the sample (1-2 mg) with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, homogenous powder is formed. Press the powder into a transparent pellet using a hydraulic press.

    • Thin Film (for low-melting solids or oils):

      • Rationale: A simple and rapid method for non-volatile liquids or solids that can be melted.

      • Procedure: If the sample is a low-melting solid, gently warm a small amount between two salt plates (e.g., NaCl or KBr) to create a thin, uniform film. If it is an oil, a drop can be placed directly on one plate, and the second plate is pressed on top.

  • Background Scan:

    • Rationale: This is a critical self-validating step. A spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded. This background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂, water vapor, and the sample matrix.

    • Procedure: Place the empty KBr pellet holder or clean salt plates in the beam path and acquire the background spectrum. A minimum of 16 scans is recommended for a good signal-to-noise ratio.

  • Sample Scan:

    • Procedure: Place the prepared sample in the spectrometer's beam path and acquire the sample spectrum using the same instrumental parameters (number of scans, resolution) as the background scan.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and compare their positions and relative intensities to the predicted values in the table above. Pay close attention to the strong C-F and C-Cl stretches and the pattern of bands in the aromatic and methyl C-H stretching regions.

Comparative Analysis: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is an excellent tool for initial functional group identification, unambiguous confirmation of the specific isomer 2-chloro-3-fluoro-4-iodotoluene requires complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
IR Spectroscopy Vibrational modes of functional groups.Fast, inexpensive, non-destructive, excellent for identifying functional groups.Complex spectra can be difficult to fully interpret; distinguishing between isomers can be challenging without a reference standard.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed connectivity and chemical environment of atoms.Provides unambiguous structural information, including isomer differentiation and stereochemistry. ¹⁹F NMR is highly specific to the fluorine environment.Slower, more expensive instrumentation, requires larger sample amounts, and sample must be soluble.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive, provides molecular formula (with high resolution MS), and fragmentation aids in structural elucidation.Does not directly provide stereochemical or isomeric information (except in specialized cases); can be destructive.

Synergistic Approach:

The most robust scientific approach involves a combination of these methods.

  • IR Spectroscopy is used as a rapid screening tool to confirm the presence of the aromatic ring, methyl group, and carbon-halogen bonds.

  • Mass Spectrometry confirms the molecular weight, providing direct evidence for the elemental composition (C₇H₅ClFI).

  • NMR Spectroscopy provides the definitive structural proof, showing the precise connectivity and arrangement of the atoms, thus distinguishing 2-chloro-3-fluoro-4-iodotoluene from any of its isomers.

Conclusion

The identification of 2-chloro-3-fluoro-4-iodotoluene via IR spectroscopy is a highly feasible and informative first step in its characterization. The key is to look for a combination of characteristic bands: aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹, multiple C=C ring stretches between 1600-1400 cm⁻¹, and, most diagnostically, the very strong C-F stretch (1360–1000 cm⁻¹) and the strong C-Cl stretch (850–550 cm⁻¹). While these bands provide strong evidence, the complexity of the fingerprint region and the existence of potential isomers necessitate the use of confirmatory methods like NMR and Mass Spectrometry for absolute, authoritative identification in research and development settings.

References

  • Carbon–fluorine bond - Wikipedia. Available at: [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • IR: alkyl halides - Organic Chemistry at CU Boulder. Available at: [Link]

  • Infrared Radiation. Available at: [Link]

  • IR Absorption Table. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Available at: [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS - ResearchGate. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. Available at: [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • IR Spectrum: Aromatics. Available at: [Link]

  • Spectroscopy of Aromatic Compounds – Organic Chemistry. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Risk Assessment (SAR Analysis)

Compound Identity: Benzene, 2-chloro-3-fluoro-4-iodo-1-methyl- Chemical Class: Poly-halogenated Toluene Derivative Physical State: Likely Solid or Viscous Liquid (High Molecular Weight > 270 g/mol )

As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public repositories due to its nature as a novel research intermediate, we apply Structure-Activity Relationship (SAR) principles to establish a "Worst-Case" safety profile. You must treat this compound with the rigor reserved for Potent/Irritant Organic Intermediates .

Core Hazard Drivers
Structural FeatureAssociated HazardOperational Implication
Toluene Backbone Lipophilicity & CNS DepresionHigh skin absorption potential. Neurotoxic if vapors are inhaled.
Iodine Substituent (C-I) Weak Bond Energy / ReactivityPhotosensitive. Potential alkylating agent (sensitizer). May release free iodine if degraded.
Fluorine Substituent Metabolic StabilityEnhanced tissue penetration. Resists metabolic breakdown, increasing systemic residence time.
Poly-Halogenation Environmental PersistenceMarine Pollutant. Must be segregated from general organic waste.

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile exam gloves are insufficient for prolonged handling of halogenated aromatics in solution. The lipophilic nature of this molecule allows it to permeate thin nitrile rapidly once dissolved.

Hand Protection Protocol
  • Dry Solid Handling: Double Nitrile (Minimum 5 mil outer / 4 mil inner).

  • Solution Phase (DCM, THF, Toluene): Silver Shield® (Laminate) or Viton® under-gloves required.

  • Breakthrough Logic: Halogenated aromatics degrade latex and swell nitrile.

PPE Specification Table
ZoneProtection LevelSpecific Equipment Standard
Eyes Critical Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the high skin/mucous membrane irritation potential of iodinated aromatics.
Hands (Solid) StandardDouble Nitrile. Change outer glove immediately upon contamination.
Hands (Liquid) High Laminate (Silver Shield/4H) liners worn under nitrile outer gloves (for dexterity).
Respiratory ModerateP100/OV Combination. If working outside a fume hood (not recommended), use a half-face respirator with Organic Vapor/Particulate cartridges.
Body StandardTyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.
DOT Diagram: PPE Decision Logic

PPE_Logic Start Start: Handling 2-Cl-3-F-4-I-Toluene State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid SolidPPE PPE: Double Nitrile Gloves + Splash Goggles + Fume Hood Solid->SolidPPE Solvent Solvent Type? Liquid->Solvent Aggressive Halogenated/Aromatic (DCM, Chloroform, Toluene) Solvent->Aggressive Standard Polar/Protic (MeOH, Water) Solvent->Standard HighPPE PPE: Laminate Liners (Silver Shield) under Nitrile Aggressive->HighPPE MedPPE PPE: Double Nitrile (Frequent Changes) Standard->MedPPE

Figure 1: Decision tree for glove selection based on physical state and carrier solvent.

Operational Workflow & Logistics

Phase A: Storage & Stability[2]
  • Light Sensitivity: The Carbon-Iodine bond is susceptible to homolytic cleavage by UV light.

    • Action: Store in amber glass vials wrapped in aluminum foil.

  • Temperature: Store at 2-8°C (Refrigerated) to prevent slow dehalogenation or disproportionation.

  • Atmosphere: Store under Argon or Nitrogen. Halogenated aromatics can oxidize over long periods.

Phase B: Weighing & Transfer
  • Static Hazard: Toluene derivatives often accumulate static charge, causing powders to "jump."

    • Protocol: Use an anti-static gun or ionizing bar inside the balance enclosure before weighing.

    • Containment: Weigh only inside a chemical fume hood or a powder containment enclosure. Do not weigh on an open bench.

Phase C: Reaction Setup
  • Incompatibility: Avoid strong bases (n-BuLi, t-BuLi) unless intended for Lithium-Halogen exchange, as the Iodine atom is highly labile and will react instantly, potentially causing a runaway exotherm.

  • Monitoring: Use TLC with UV detection. Note that the Iodine atom may cause "streaking" on silica gel; adding 1% Triethylamine to the eluent can reduce this.

DOT Diagram: Handling Workflow

Workflow Storage Storage: Amber Vial, 4°C (Protect from Light) Weighing Weighing: Fume Hood Only Use Anti-Static Gun Storage->Weighing Allow to warm to RT Reaction Reaction: Inert Atmosphere (Ar/N2) Avoid Strong Bases Weighing->Reaction Dissolve immediately Quench Quench/Workup: Treat Aqueous Waste as Halogenated Reaction->Quench Monitor TLC

Figure 2: Step-by-step operational workflow from storage to disposal.

Emergency Response & Disposal

Spill Management (Small Scale < 50g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Silver Shield gloves and goggles.

  • Absorb: Use Vermiculite or Sand .[1] Do not use combustible materials like paper towels or sawdust, as iodinated compounds can act as oxidizers under specific stress.

  • Clean: Wipe surface with acetone, followed by a detergent wash.

Waste Disposal (Critical)

This compound contains three different halogens (Cl, F, I).

  • Stream: Halogenated Organic Waste .

  • Segregation: NEVER mix with acid waste (risk of HF or I2 gas evolution).

  • Labeling: Must explicitly list "Poly-halogenated aromatic" on the waste tag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Toxic and Hazardous Substances: Benzene & Derivatives. United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: Halogenated Toluene Derivatives. National Library of Medicine. [Link]

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